Cas no 100125-86-8 (Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-)
100125-86-8 structure
Product Name:Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-
Numero CAS:100125-86-8
MF:C11H13BrO
MW:241.124322652817
CID:187697
PubChem ID:641270
Update Time:2025-04-19
Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-
- 5-bromo-1,3-dimethyl-2-prop-2-enoxybenzene
- allyl-(4-bromo-2,6-dimethyl-phenyl)-ether
- (4-bromo-2,6-dimethylphenyl) (2-propenyl) ether
- 2-(Allyloxy)-5-bromo-1,3-dimethylbenzene
- allyl (4-bromo-2,6-dimethylphenyl) ether
- Allyl 4-bromo-2,6-dimethylphenyl ether
- benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-
- Benzene,5-bromo-1,3-dimethyl-2-(2-propenyloxy)- (9CI)
- Ether, allyl 4-bromo-2,6-xylyl(6CI)
- 2-Allyloxy-5-bromo-1,3-dimethylbenzene
- 2-allyloxy-5-bromo-1,3-dimethyl-benzene
- BRN 2521691
- 4-Allyloxy-1-bromo-3,5-dimethylbenzene
- 2-Allyloxy-5-bromo-1,3-xylene
- 1,3-Xylene, 2-allyloxy-5-bromo-
- HOODMSZVHBIEJT-UHFFFAOYSA-N
- SCHEMBL262332
- 5-Bromo-1,3-dimethyl-2-[(prop-2-en-1-yl)oxy]benzene
- DTXSID90905217
- InChI=1/C11H13BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h4,6-7H,1,5H2,2-3H
- 100125-86-8
-
- Inchi: 1S/C11H13BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h4,6-7H,1,5H2,2-3H3
- Chiave InChI: HOODMSZVHBIEJT-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(C)C(=C(C)C=1)OCC=C
Proprietà calcolate
- Massa esatta: 240.01499
- Massa monoisotopica: 240.014978
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 284.4°C at 760 mmHg
- Punto di infiammabilità: 121.5°C
- Indice di rifrazione: 1.535
- PSA: 9.23
- LogP: 3.63070
Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)- Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
100125-86-8 (Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso